2-(Hexopyranosyloxy)-2-methylpropanenitrile
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Overview
Description
Linamarin is a cyanogenic glucoside found in the leaves and roots of plants such as cassava, lima beans, and flax . It is a glucoside of acetone cyanohydrin and can decompose to the toxic chemical hydrogen cyanide upon exposure to enzymes and gut flora in the human intestine . Despite its potential toxicity, linamarin is widely studied for its various applications in scientific research.
Preparation Methods
Linamarin can be extracted from cassava leaves using various methods. One common method involves the use of acidified methanol, which has been shown to yield higher amounts of linamarin in its intact form compared to other methods . Another method involves the use of dilute hydrochloric acid to extract linamarin from very young cassava leaves . Industrial production methods often involve the use of liquid chromatography-mass spectroscopy (LC-MS) to identify and quantify linamarin in cassava extracts .
Chemical Reactions Analysis
Linamarin undergoes several types of chemical reactions, including enzymatic hydrolysis and oxidation. Upon exposure to the enzyme linamarase, linamarin decomposes to produce acetone cyanohydrin, which further breaks down to release hydrogen cyanide . This reaction is significant because it highlights the potential toxicity of linamarin when consumed in large quantities. The enzymatic breakdown of linamarin is facilitated by the presence of linamarase, an enzyme found in the cell walls of cassava plants .
Scientific Research Applications
In chemistry, it is used as a model compound to study the properties and behavior of cyanogenic glucosides . In biology and medicine, linamarin has shown potential anticancer activities, particularly in inhibiting the proliferation of cancer cells . It is also used in the study of plant metabolism and the biosynthesis of cyanogenic glucosides . Additionally, linamarin’s ability to release hydrogen cyanide upon enzymatic hydrolysis makes it a subject of interest in toxicology research .
Mechanism of Action
The mechanism of action of linamarin involves its enzymatic hydrolysis to produce acetone cyanohydrin, which further decomposes to release hydrogen cyanide . This process is facilitated by the enzyme linamarase, which breaks the beta-glucosidic bond in linamarin . The released hydrogen cyanide inhibits cellular respiration by binding to cytochrome c oxidase, an enzyme involved in the electron transport chain . This inhibition prevents the cells from utilizing oxygen, leading to cellular hypoxia and potential cell death .
Comparison with Similar Compounds
Linamarin is similar to other cyanogenic glucosides such as lotaustralin, amygdalin, and prunasin . These compounds also release hydrogen cyanide upon enzymatic hydrolysis and share similar toxicological properties . linamarin is unique in its widespread presence in cassava, making it a significant compound in the study of cassava toxicity and its impact on human health . Lotaustralin, for example, is a methylated analogue of linamarin and is found in the same plants . Amygdalin and prunasin are found in the seeds of apricots and apples, respectively .
Properties
IUPAC Name |
2-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-10(2,4-11)17-9-8(15)7(14)6(13)5(3-12)16-9/h5-9,12-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTCHMYAEJEXBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871761 |
Source
|
Record name | 2-(Hexopyranosyloxy)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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